molecular formula C16H10ClNO3 B11291979 N-(2-chlorophenyl)-1-oxo-1H-isochromene-3-carboxamide

N-(2-chlorophenyl)-1-oxo-1H-isochromene-3-carboxamide

Cat. No.: B11291979
M. Wt: 299.71 g/mol
InChI Key: JBRDBULDQPRANU-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-1-oxo-1H-isochromene-3-carboxamide: is an organic compound that belongs to the class of isochromene derivatives This compound is characterized by the presence of a chlorophenyl group attached to an isochromene ring system, which is further functionalized with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-1-oxo-1H-isochromene-3-carboxamide typically involves the condensation of 2-chlorobenzoyl chloride with an appropriate isochromene derivative. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: N-(2-chlorophenyl)-1-oxo-1H-isochromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: N-(2-chlorophenyl)-1-oxo-1H-isochromene-3-carboxamide is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine: The compound’s pharmacological properties are explored for potential therapeutic applications. It has shown promise in preclinical studies for treating certain diseases.

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-1-oxo-1H-isochromene-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-(4-chlorophenyl)-1-oxo-1H-isochromene-3-carboxamide
  • N-(2-bromophenyl)-1-oxo-1H-isochromene-3-carboxamide
  • N-(2-chlorophenyl)-2-nitrobenzamide

Uniqueness: N-(2-chlorophenyl)-1-oxo-1H-isochromene-3-carboxamide is unique due to the specific positioning of the chlorophenyl group and the isochromene ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C16H10ClNO3

Molecular Weight

299.71 g/mol

IUPAC Name

N-(2-chlorophenyl)-1-oxoisochromene-3-carboxamide

InChI

InChI=1S/C16H10ClNO3/c17-12-7-3-4-8-13(12)18-15(19)14-9-10-5-1-2-6-11(10)16(20)21-14/h1-9H,(H,18,19)

InChI Key

JBRDBULDQPRANU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(OC2=O)C(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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